Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical progression of pyrrolidine chemistry research, which gained momentum throughout the mid-to-late twentieth century as synthetic methodologies for heterocyclic compounds became increasingly sophisticated. Database records indicate that systematic cataloging of this compound began appearing in chemical databases during the early 2000s, with the specific stereoisomeric form receiving Chemical Abstracts Service registration number 2132402-81-2 for the (2S)-configuration. The compound's inclusion in major chemical databases such as PubChem occurred progressively, with comprehensive structural data becoming available through systematic database expansions that prioritized nitrogen-containing heterocyclic compounds of potential pharmaceutical relevance.
The timeline of formal recognition reflects the compound's emergence during a period of intensive research into pyrrolidine-based scaffolds for medicinal chemistry applications. Creation dates in chemical databases typically span from the early 2010s through recent updates, with the most recent modifications occurring as late as 2025, indicating continued research interest and data refinement. This temporal progression aligns with broader trends in pharmaceutical research that increasingly recognized the value of pyrrolidine-containing compounds as versatile building blocks for drug discovery programs.
The systematic nomenclature development for this compound class required careful consideration of stereochemical descriptors, leading to the establishment of precise International Union of Pure and Applied Chemistry naming conventions that distinguish between different stereoisomeric forms. The evolution of naming systems reflects the growing understanding of stereochemical influence on biological activity, with current nomenclature emphasizing the critical importance of absolute configuration in defining compound identity and properties.
Academic Significance in Organic Chemistry Research
This compound occupies a significant position within organic chemistry research due to its representation of key structural motifs that appear frequently in bioactive compounds. The compound serves as an important model system for understanding the conformational behavior of flexible pyrrolidine-ethylamine linkages, which are prevalent structural features in numerous pharmaceutical agents. Research applications have particularly focused on the compound's utility as a synthetic intermediate for more complex molecular architectures, with its bifunctional nature allowing for selective modifications at either the pyrrolidine nitrogen or the terminal dimethylamino group.
The academic importance of this compound extends to its role in stereochemical studies, where researchers have utilized its defined configuration to investigate the influence of pyrrolidine ring stereochemistry on overall molecular properties. Computational chemistry studies have examined the compound's three-dimensional conformational preferences, revealing significant insights into the spatial arrangements that govern its chemical reactivity and potential biological interactions. These investigations have contributed to broader understanding of how pyrrolidine ring systems influence molecular shape and dynamics in flexible chain-containing compounds.
| Research Application Area | Significance | Molecular Features Studied |
|---|---|---|
| Conformational Analysis | High | Pyrrolidine ring puckering effects on chain orientation |
| Synthetic Methodology | Moderate | Selective functionalization of dual amine centers |
| Stereochemical Studies | High | Absolute configuration influence on properties |
| Computational Modeling | Moderate | Predicted collision cross sections and molecular dynamics |
The compound's contribution to synthetic methodology development has been particularly noteworthy in the context of developing selective alkylation and acylation protocols for compounds containing multiple basic nitrogen centers. Research has demonstrated that the different basicities of the pyrrolidine nitrogen versus the dimethylamino nitrogen allow for selective derivatization strategies, enabling the preparation of unsymmetrically substituted derivatives with potential pharmaceutical applications.
Contemporary research interest in this compound reflects broader trends toward understanding structure-activity relationships in pyrrolidine-containing compounds. The compound serves as a valuable reference point for comparative studies examining how structural modifications to the pyrrolidine ring or ethyl linker influence overall molecular behavior. Recent computational predictions have provided detailed molecular property data, including predicted collision cross sections ranging from 134.6 to 177.5 square angstroms depending on the ionization mode, offering insights into the compound's behavior under mass spectrometric analysis conditions.
The significance of this compound in academic research is further enhanced by its role in advancing understanding of nitrogen heterocycle chemistry more broadly. Studies utilizing this compound have contributed to the development of general principles governing the synthesis, reactivity, and conformational behavior of pyrrolidine-containing molecules, providing foundational knowledge that extends well beyond the specific compound itself to inform the design and synthesis of related molecular systems.
Properties
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMQAPHQBYOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
| Compound Name (Dihydrochloride Salts) | Molecular Formula | Molecular Weight | Structural Differences vs. Target Compound | Key Applications/Notes | References |
|---|---|---|---|---|---|
| Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine | C₈H₂₀Cl₂N₂O | 231.16 | Oxygen atom at pyrrolidin-3-yl position; ether linkage. | Intermediate in organic synthesis. Higher polarity due to oxygen. | |
| Dimethyl[2-(piperidin-2-yl)ethyl]amine | C₉H₂₂Cl₂N₂ | 229.19 | Six-membered piperidine ring (vs. pyrrolidine). | Potential for enhanced conformational flexibility. | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₁BrCl₂N₃ | 283.00 (calc.) | Brominated pyrimidine ring (aromatic, halogenated). | Halogenation enables cross-coupling reactions. | |
| Betahistine (N-Methyl-2-pyridineethanamine) | C₈H₁₄Cl₂N₂ | 209.12 | Pyridine ring (aromatic) instead of pyrrolidine. | Approved for vertigo (histamine analog). | |
| [2-(1H-Pyrazol-1-yl)ethyl]amine | C₅H₁₁Cl₂N₃ | 184.07 | Pyrazole ring (aromatic, two adjacent nitrogen atoms). | Used in coordination chemistry. | |
| 2-[(2R)-Pyrrolidin-2-yl]ethan-1-amine | C₆H₁₆Cl₂N₂ | 199.12 | Primary amine (vs. tertiary dimethylamine in target). | Chiral center (R-configuration). |
Structural and Functional Analysis
Pyrrolidine vs. Piperidine Derivatives
- Ring Size : The target compound’s pyrrolidine ring (five-membered) imposes greater torsional strain than piperidine (six-membered), affecting binding to flat or deep biological pockets .
- Basicity : Pyrrolidine’s secondary amine (pKa ~11.3) is less basic than piperidine’s (pKa ~11.6), influencing protonation states under physiological conditions.
Aromatic vs. Saturated Rings
- This difference underpins Betahistine’s histamine receptor affinity .
- Pyrimidine/Bromopyrimidine Analogs : Aromatic pyrimidine rings (e.g., ) introduce hydrogen-bonding sites (N atoms) and enable halogen-based interactions (e.g., Br for hydrophobic pockets).
Substituent Effects
Biological Activity
Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride, often referred to as DMPEA·2HCl, is a compound of interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
DMPEA·2HCl has a molecular formula of and a molecular weight of 221.15 g/mol. It is characterized by the presence of a dimethylamino group and a pyrrolidine moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 221.15 |
| LogP | 0.9 |
| Solubility (pH = 7.4) | 191 µM |
| TPSA (Ų) | 68 |
The biological activity of DMPEA·2HCl primarily involves its role as a ligand that interacts with various receptors and enzymes. It modulates the activity of these targets, leading to several biological effects:
- Receptor Interaction : DMPEA·2HCl can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
- Enzyme Modulation : The compound has been shown to affect enzymes involved in neurotransmitter metabolism, which may have implications for conditions like depression and anxiety.
Neuropharmacological Activity
Research indicates that DMPEA·2HCl exhibits significant neuropharmacological effects. For instance, it has been observed to enhance cognitive function in animal models through modulation of cholinergic pathways. In a study involving mice, administration of DMPEA·2HCl improved performance in memory tasks compared to control groups.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that DMPEA·2HCl possesses anticancer properties. It induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, treatment with DMPEA·2HCl led to significant reductions in cell viability in A549 lung cancer cells, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
DMPEA·2HCl is structurally related to several other compounds that exhibit similar biological activities. Below is a comparison table highlighting key differences:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| N,N-Dimethyl-2-(pyrrolidin-3-yl)ethanamine | Different pyrrolidine substitution | Antagonist at certain receptors |
| 2-(Dimethylamino)ethylpyrrolidine dihydrochloride | Varying chain length | Enhanced neuroprotective effects |
| N-Methyl-2-(pyrrolidin-2-yl)ethylamine | Methyl substitution on nitrogen | Reduced receptor affinity |
Case Studies
- Cognitive Enhancement : A study evaluated the effects of DMPEA·2HCl on cognitive performance in aged rats. Results indicated improved memory retention and spatial navigation abilities, supporting its use in cognitive decline interventions.
- Anticancer Activity : In a controlled experiment, DMPEA·2HCl was administered to A549 cells, leading to a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers such as caspase activation .
- Neurotransmitter Modulation : Research involving the administration of DMPEA·2HCl in rodent models showed alterations in serotonin and dopamine levels, suggesting potential applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
